Iron tetracarbonyl dihydride

Description

Properties

CAS No. |

15281-98-8 |

|---|---|

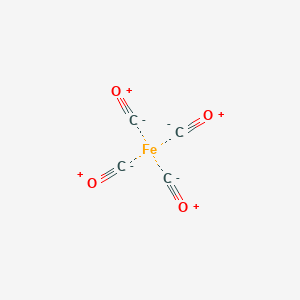

Molecular Formula |

C4FeO4 |

Molecular Weight |

167.88 g/mol |

IUPAC Name |

carbon monoxide;iron |

InChI |

InChI=1S/4CO.Fe/c4*1-2; |

InChI Key |

DBLMXLQJTBGLMP-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe] |

Origin of Product |

United States |

Theoretical and Computational Investigations of Dihydridoiron Tetracarbonyl

Electronic Structure Theory Applications: Quantum Mechanical Insights into Bonding and Reactivity

Quantum mechanical calculations have been instrumental in elucidating the electronic nature of H₂Fe(CO)₄. These methods provide a foundational understanding of its stability, geometry, and the interactions between the central iron atom and its hydride and carbonyl ligands.

Density Functional Theory (DFT) has become a primary tool for investigating iron carbonyl complexes due to its balance of computational cost and accuracy. Studies on H₂Fe(CO)₄ and its constituent fragment, Fe(CO)₄, have utilized various functionals, including BP86, BLYP, and B3LYP, to calculate molecular geometries and energies. researchgate.net The optimized geometry of H₂Fe(CO)₄ from these DFT calculations shows good agreement with experimental results, confirming its C₂ᵥ molecular symmetry. wikipedia.orgresearchgate.net

The bonding in H₂Fe(CO)₄ can be understood through orbital analysis. The interaction involves σ-donation from the hydrogen and carbonyl ligands to the iron center and, crucially for the carbonyls, π-backbonding from the metal's d-orbitals into the empty π* orbitals of the CO ligands. This synergistic bonding model explains the stability of the complex. DFT calculations on related iron carbonyl species, such as [Fe(CO)₄(SiX)], show that the d-orbitals of the iron atom contribute more significantly to bonding than the s or p orbitals. ias.ac.in The HOMO-LUMO gap is a key indicator of chemical reactivity; for related iron tetracarbonyl complexes, this gap has been calculated to be in the range of 3.75 to 5.52 eV. ias.ac.in The Fe-H bond itself is characterized as a polar covalent linkage. researchgate.net

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameters, offer a pathway to higher accuracy, albeit at a greater computational expense. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory are capable of providing highly accurate energies and properties. arxiv.org For instance, high-level ab initio calculations are crucial for accurately determining ligand dissociation energies in transition metal complexes. arxiv.org

In the context of H₂Fe(CO)₄, a key aspect is the nature of its ground state relative to its dissociation products, H₂ and Fe(CO)₄. The Fe(CO)₄ fragment has a triplet ground state (³B₂), which is a coordinatively unsaturated 16-electron species. uni-muenchen.deresearchgate.net The reaction to form H₂Fe(CO)₄ involves a spin crossover from the triplet Fe(CO)₄ to the singlet dihydride product. uni-muenchen.de Although detailed post-Hartree-Fock studies specifically on the H₂Fe(CO)₄ ground state are not as prevalent in the literature as DFT studies, these methods are essential for benchmarking the accuracy of different density functionals and for cases where electron correlation is particularly complex. aps.org

Computational Modeling of Proton and Hydride Mobility within the Coordination Sphere

The mobility of hydride and proton species is a central theme in the chemistry of transition metal hydrides, particularly in the context of catalysis. While specific computational studies on the intramolecular proton or hydride shuttling within a stable H₂Fe(CO)₄ molecule are limited, research on related iron-based hydrogenase mimics provides valuable insights into the relevant mechanistic principles. nih.govnih.gov

Computational studies on diiron dithiolate complexes, which model the active sites of [FeFe]-hydrogenases, have explored the energetics of terminal versus bridging hydride positions. nih.gov These studies show that terminal hydrides are often the kinetically favored products of protonation, but can isomerize to more stable bridging forms. nih.gov The energy barriers for such movements are critical for catalytic cycles. Furthermore, the concept of dihydrogen bonding, an interaction between a metal-hydride and a proton donor (like an ammonium group), has been identified in these mimics, with N-H···H-Fe distances as short as 1.88(7) Å. nih.gov Such interactions could represent intermediate stages or transition states for proton transfer processes and are relevant for understanding the potential mobility of hydrogen within the coordination sphere of H₂Fe(CO)₄. The slow step in the related water-gas shift reaction, catalyzed by the monoanion [HFe(CO)₄]⁻, is the proton transfer from water to the iron hydride anion, highlighting the importance of proton mobility in its reaction chemistry. wikipedia.org

Reaction Pathway Elucidation through Computational Transition State Theory

Computational transition state theory is a powerful methodology for mapping out the potential energy surfaces of chemical reactions. rsc.org It allows for the identification of intermediates and transition states, thereby elucidating detailed reaction mechanisms and predicting reaction rates.

The reversible reaction H₂ + Fe(CO)₄ ⇌ H₂Fe(CO)₄ is a classic example of oxidative addition and reductive elimination. researchgate.net The oxidative addition of H₂ to the 16-electron Fe(CO)₄ fragment involves an increase in the formal oxidation state of iron from Fe(0) to Fe(II). Conversely, the reductive elimination of H₂ from H₂Fe(CO)₄ regenerates the Fe(0) species. acs.org

This process is complicated by the fact that the ground state of Fe(CO)₄ is a triplet, while H₂Fe(CO)₄ is a singlet. Therefore, the oxidative addition is a spin-forbidden reaction. uni-muenchen.de DFT calculations have shown that the reaction proceeds via a spin crossover, where the system transitions from the triplet potential energy surface to the singlet surface. uni-muenchen.de The geometry at this crossing point involves a "side-on" approach of the H₂ molecule to the iron center. uni-muenchen.de

Experimental and computational studies have provided key energetic data for these steps. The activation barrier for the reductive elimination of H₂ from H₂Fe(CO)₄ has been experimentally determined to be 20.5 ± 2.1 kcal/mol. acs.org In contrast, the oxidative addition of H₂ to Fe(CO)₄ has a very small activation barrier of less than 4 kcal/mol, indicating a rapid reaction. acs.org DFT calculations of the enthalpy for H₂ reductive elimination yield values that are in good agreement with experimental findings. researchgate.net

| Process | Parameter | Experimental Value (kcal/mol) | Computational Value (kcal/mol) | Reference |

|---|---|---|---|---|

| Reductive Elimination (H₂Fe(CO)₄ → H₂ + Fe(CO)₄) | Activation Energy (Ea) | 20.5 ± 2.1 | - | acs.org |

| Oxidative Addition (H₂ + Fe(CO)₄ → H₂Fe(CO)₄) | Activation Energy (Ea) | < 4 | - | acs.org |

| Reductive Elimination (H₂Fe(CO)₄ → H₂ + Fe(CO)₄) | Reaction Enthalpy (ΔH) | 21 ± 2 | ~21 | researchgate.net |

The stability of H₂Fe(CO)₄ is also defined by the strength of its bonds to the hydride and carbonyl ligands. The energy required to break these bonds is a critical thermodynamic parameter. The average bond dissociation energy for the two Fe-H bonds in H₂Fe(CO)₄ has been calculated from kinetic measurements to be 62 ± 2 kcal/mol. acs.org

| Compound | Dissociation Process | Bond Dissociation Energy (kcal/mol) | Method | Reference |

|---|---|---|---|---|

| H₂Fe(CO)₄ | Fe-H (average of two bonds) | 62 ± 2 | Experimental (from kinetics) | acs.org |

| Fe(CO)₅ | Fe(CO)₄-CO | 42.3 | Computational (DFT) | roaldhoffmann.com |

Advanced Spectroscopic Characterization Techniques for Mechanistic Elucidation of Dihydridoiron Tetracarbonyl Systems

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic and Structural Insights

NMR spectroscopy is a powerful tool for probing the structure and dynamic behavior of molecules in solution and, increasingly, in the solid state. For dihydridoiron tetracarbonyl, it provides direct evidence of hydride ligands and reveals the rapid intramolecular exchange processes characteristic of many organometallic complexes.

The ¹H NMR spectrum of H₂Fe(CO)₄ is characterized by the presence of a resonance in the high-field region (typically δ -5 to -25 ppm), which is indicative of hydride ligands directly bonded to a transition metal. This upfield shift is a result of the significant shielding effect produced by the electron density of the metal center. In the case of the stable cis-H₂Fe(CO)₄ isomer, which possesses C₂ᵥ symmetry, the two hydride ligands are chemically equivalent.

A key feature of H₂Fe(CO)₄ and related systems is their fluxionality. Even at low temperatures, intramolecular exchange processes can occur rapidly on the NMR timescale. This fluxionality involves the rearrangement of ligands, such as the exchange between hydride and carbonyl groups, or the interchange of axial and equatorial carbonyls in a trigonal bipyramidal geometry. Consequently, instead of observing distinct signals for structurally different ligands, a time-averaged, often broadened, signal is recorded. For H₂Fe(CO)₄, this rapid exchange contributes to the observation of a single hydride resonance, which does not provide static structural information but rather points to a low-energy barrier for intramolecular rearrangement.

Table 1: Representative ¹H NMR Chemical Shifts for Transition Metal Hydrides

| Compound | Hydride Chemical Shift (δ, ppm) | Comment |

|---|---|---|

| H₂Fe(CO)₄ | ~ -11.1 | Highly shielded, indicative of a metal-bound hydride. |

| [HFe(CO)₄]⁻ | ~ -8.5 | Less shielded than the neutral dihydride due to anionic charge. |

| HCo(CO)₄ | ~ -10.5 | Illustrates a similar high-field shift in a related first-row transition metal carbonyl hydride. |

Variable-temperature (VT) NMR is the principal technique for quantifying the kinetics of fluxional processes like ligand exchange. By recording NMR spectra at different temperatures, it is possible to slow down or "freeze out" dynamic exchanges that are fast at room temperature. As the temperature is lowered, the rate of exchange decreases, leading to predictable changes in the NMR lineshape. Initially, broad peaks sharpen upon cooling as the exchange rate slows, and eventually, the single averaged resonance decoalesces into multiple distinct signals corresponding to the individual, non-exchanging ligands in the static structure.

While the thermal instability of H₂Fe(CO)₄ complicates such studies in solution wikipedia.org, extensive VT-NMR work has been performed on the more stable monoanion, [HFe(CO)₄]⁻. Solid-state variable-temperature ¹³C magic angle spinning (MAS) NMR studies on salts like [NEt₄][HFe(CO)₄] have unequivocally demonstrated the rapid axial-equatorial exchange of the carbonyl groups. acs.org Lineshape analysis of the carbonyl resonances as a function of temperature allowed for the determination of the activation energy for this exchange process. acs.org This provides a quantitative measure of the energy barrier for the intramolecular rearrangement, a critical parameter for understanding the compound's reactivity.

| Compound | Technique | Activation Energy (Eₐ, kcal/mol) |

|---|---|---|

| [NEt₄][HFe(CO)₄] | VT ¹³C MAS NMR | 7.0 ± 0.7 |

Although one-dimensional NMR is invaluable, complex structures and the presence of multiple dynamic processes can lead to ambiguous assignments. Multidimensional NMR experiments provide more definitive structural information by correlating different nuclei through their scalar (J) couplings or through-space (dipolar) interactions.

For a system like H₂Fe(CO)₄, several 2D NMR experiments would be instrumental for unambiguous structural verification, assuming the compound's stability permits data acquisition:

¹H-¹H COSY (Correlation Spectroscopy): While not applicable for the two equivalent hydrides in the parent molecule, it would be crucial for substituted derivatives H₂Fe(CO)₃L to establish through-bond connectivity between inequivalent hydride ligands, if present.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the hydride protons directly to any carbon atoms they are coupled to. While ¹J(C,H) couplings are not expected, longer-range couplings (²J or ³J) to carbonyl carbons could definitively establish the H-Fe-CO connectivity.

¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This is a powerful technique for determining spatial proximity. A NOESY experiment on H₂Fe(CO)₄ would be expected to show a cross-peak between the two hydride ligands, providing direct and unambiguous evidence for their cis arrangement in the molecule.

These techniques are essential for distinguishing between potential isomers and for confirming the precise coordination geometry, which is fundamental to understanding reaction mechanisms.

Infrared (IR) and Raman Spectroscopic Studies of Carbonyl Stretching Frequencies and Fe-H Vibrations

Vibrational spectroscopy is exceptionally sensitive to changes in molecular geometry and electronic structure. For dihydridoiron tetracarbonyl, the frequencies of the carbonyl (C≡O) and iron-hydride (Fe-H) stretching vibrations serve as precise probes of the bonding and electronic environment at the iron center.

Based on its C₂ᵥ symmetry, group theory predicts that cis-H₂Fe(CO)₄ should exhibit four IR-active carbonyl stretching bands (2A₁ + B₁ + B₂) and two IR-active Fe-H stretching modes (symmetric and asymmetric). wikipedia.org The positions of the ν(CO) bands are particularly informative. They are found in a region of the IR spectrum (1800-2150 cm⁻¹) that is typically free from other vibrations. acs.orgwhiterose.ac.uk The energy of these vibrations is directly related to the amount of π-backbonding from the iron d-orbitals into the π* antibonding orbitals of the CO ligands.

Table 2: Characteristic Vibrational Frequencies for H₂Fe(CO)₄

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |

|---|---|---|

| ν(CO) | 2000 - 2100 | Sensitive to Fe→CO π-backbonding and the overall electron density at the iron center. |

| ν(Fe-H) | 1850 - 1950 | Directly probes the Fe-H bond strength. Often weak in IR but can be stronger in Raman spectra. rsc.org |

The sensitivity of the ν(CO) frequencies makes them an excellent tool for mechanistic investigation. Any change in the coordination sphere or electron density at the iron atom during a reaction will be reflected in the positions of the carbonyl bands.

Redox Processes: If H₂Fe(CO)₄ is deprotonated to form the monoanion [HFe(CO)₄]⁻, the increased negative charge on the complex enhances the electron density on the iron atom. This leads to stronger π-backbonding, which weakens the C≡O bond and causes the ν(CO) bands to shift to lower frequencies (a red shift). uni-rostock.deescholarship.org Conversely, oxidation of the iron center would decrease backbonding and shift the ν(CO) bands to higher energy.

Ligand Substitution: The replacement of a CO ligand with a more strongly σ-donating ligand (e.g., a phosphine) increases electron density at the iron, resulting in a red shift of the remaining ν(CO) bands. Conversely, substitution with a stronger π-accepting ligand would cause a blue shift.

Solvent and Lewis Acid/Base Interactions: The polarity of the solvent or the coordination of a Lewis acid to the oxygen atom of a carbonyl ligand can withdraw electron density from the Fe-CO bond, reducing backbonding and shifting the ν(CO) frequency to a higher wavenumber.

By monitoring the IR spectrum of a reaction mixture over time, the appearance and disappearance of bands corresponding to starting materials, intermediates, and products can be tracked, providing a detailed picture of the reaction pathway.

Many organometallic reactions proceed through highly reactive, coordinatively unsaturated intermediates that have lifetimes too short to be observed by conventional spectroscopic methods in solution. Matrix isolation is a technique designed to trap and characterize such transient species. fu-berlin.deuc.pt

In this method, the molecule of interest, such as H₂Fe(CO)₄, is co-deposited with a large excess of an inert gas (e.g., argon, neon) onto a cryogenic surface (typically at 10-20 K). This traps individual molecules in a rigid, inert solid matrix, preventing diffusion and bimolecular reactions. fu-berlin.de A reaction can then be initiated in situ, usually via photolysis with UV light. For H₂Fe(CO)₄, irradiation could induce the loss of a carbonyl ligand, generating the 16-electron intermediate H₂Fe(CO)₃.

The IR spectrum of this trapped intermediate can then be recorded. Because the species is isolated and at a very low temperature, the resulting IR bands are extremely sharp, allowing for precise structural characterization. This technique has been used extensively to study the photochemistry of the related iron pentacarbonyl (Fe(CO)₅), successfully identifying and characterizing the transient Fe(CO)₄ and Fe(CO)₃ fragments. st-andrews.ac.ukresearchgate.net The application of matrix isolation to H₂Fe(CO)₄ provides the potential to directly observe and structurally characterize key unsaturated intermediates like H₂Fe(CO)₃, which are central to its proposed reaction mechanisms.

Mössbauer Spectroscopy as a Probe of Iron Electronic and Magnetic Environments in H₂Fe(CO)₄ Derivatives

⁵⁷Fe Mössbauer spectroscopy is a powerful technique for investigating the local environment of iron nuclei. It is highly sensitive to the oxidation state, spin state, and coordination geometry of the iron atom. The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (Δ). The isomer shift is related to the s-electron density at the nucleus and provides information about the oxidation state and covalency, while quadrupole splitting arises from the interaction of the nuclear quadrupole moment with a non-spherical electric field gradient, offering insights into the symmetry of the electron distribution and molecular structure.

For dihydridoiron tetracarbonyl systems, the iron center is in a formal -II oxidation state. This unusually low oxidation state results in a high electron density at the iron nucleus, which is reflected in the Mössbauer parameters. While data for the highly unstable H₂Fe(CO)₄ is scarce, analysis of the closely related salt, sodium tetracarbonylferrate, Na₂[Fe(CO)₄], provides valuable comparative data. In this salt, the [Fe(CO)₄]²⁻ anion is isoelectronic with H₂Fe(CO)₄ concerning the iron's formal oxidation state.

A 1965 study by Erickson and Fairhall reported the Mössbauer spectrum of Na₂[Fe(CO)₄]. acs.orgcapes.gov.br The key finding was a large negative isomer shift and a complete absence of quadrupole splitting. The negative isomer shift is indicative of a significant increase in s-electron density at the iron nucleus compared to metallic iron. This is attributed to the strong π-acceptor nature of the carbonyl ligands, which delocalize d-electron density from the iron, leading to reduced shielding of the 3s electrons. The absence of quadrupole splitting (Δ = 0.00 mm/s) implies a highly symmetric, essentially tetrahedral, electric field around the iron nucleus in the [Fe(CO)₄]²⁻ anion. acs.orgcapes.gov.br Theoretical considerations suggest the related [HFe(CO)₄]⁻ anion is diamagnetic, consistent with a filled 18-electron valence shell where all electrons are paired. stackexchange.com

| Compound | Isomer Shift (δ) vs. 310 SS (mm/s) | Quadrupole Splitting (Δ) (mm/s) | Reference |

|---|---|---|---|

| Na₂[Fe(CO)₄] | -0.16 | 0.00 | acs.orgcapes.gov.br |

X-ray and Neutron Diffraction Methodologies for Solid-State Structural Investigations

Determining the precise molecular structure of iron tetracarbonyl dihydride is complicated by its thermal instability at temperatures above -20 °C. wikipedia.org Consequently, standard single-crystal X-ray diffraction analysis of H₂Fe(CO)₄ has not been reported. In such cases, gas-phase electron diffraction (GED) can be a powerful tool for determining the structure of volatile and unstable molecules. While the structure of the related transient fragment, iron tetracarbonyl (Fe(CO)₄), has been investigated using ultrafast electron diffraction after photolysis of Fe(CO)₅, a similar study on H₂Fe(CO)₄ is not available in the literature. nih.govresearchgate.net

To overcome the instability of the parent hydride, structural studies have focused on more stable, substituted derivatives. A key example is the phosphite-substituted derivative, dihydridodicarbonylbis(triphenylphosphite)iron(II), FeH₂(CO)₂[P(OPh)₃]₂. The precise location of the hydride ligands, which are nearly invisible to X-rays in the presence of heavy atoms like iron, can be determined with high accuracy using single-crystal neutron diffraction.

A neutron diffraction study of FeH₂(CO)₂[P(OPh)₃]₂ at 20 K provided an unambiguous determination of the Fe-H bond lengths and the H-Fe-H bond angle. researchgate.net The results showed two terminal hydride ligands bonded to the iron center, resulting in a distorted octahedral geometry. The Fe-H distances were determined to be approximately 1.52 Å, and the H-Fe-H angle was found to be 82.49°. researchgate.net This direct measurement of the hydride positions is crucial for understanding the steric and electronic properties of the M-H bond in these systems.

| Parameter | Value | Reference |

|---|---|---|

| Fe-H(1) distance (Å) | 1.521(2) | researchgate.net |

| Fe-H(2) distance (Å) | 1.529(2) | researchgate.net |

| H(1)-Fe-H(2) angle (°) | 82.49(13) | researchgate.net |

Photoelectron Spectroscopy and Electrochemical Methods for Electronic Structure Characterization

Photoelectron spectroscopy (PES) directly probes the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons. libretexts.org This technique provides experimental values for the binding energies of both core and valence electrons, which can be correlated with molecular orbital theory to understand bonding.

Specific PES data for H₂Fe(CO)₄ is not available, likely due to its instability. However, studies on the photoionization of the stable precursor, iron pentacarbonyl (Fe(CO)₅), provide insight into the electronic structure of the related Fe(CO)₄ core. Photoionization mass spectrometry studies have determined the appearance potentials for various fragment ions, including [Fe(CO)₄]⁺. The appearance potential represents the minimum energy required to form the fragment ion from the parent molecule.

| Fragment Ion | Appearance Potential (eV) | Reference |

|---|---|---|

| [Fe(CO)₅]⁺ | 8.05 | nih.gov |

| [Fe(CO)₄]⁺ | 9.10 | nih.gov |

| [Fe(CO)₃]⁺ | 9.82 | nih.gov |

| [Fe(CO)₂]⁺ | 10.70 | nih.gov |

| [Fe(CO)]⁺ | 11.53 | nih.govnist.gov |

These values provide a ladder of energies corresponding to the sequential loss of CO ligands coupled with ionization, offering an indirect view of the energetics of the iron carbonyl framework. nih.govnist.gov

Electrochemical techniques, particularly cyclic voltammetry (CV), are invaluable for probing the redox properties of molecules and elucidating reaction mechanisms. A CV experiment can determine the reduction and oxidation potentials of a species, assess the reversibility of electron transfer events, and identify intermediate species in a reaction pathway.

For dihydridoiron tetracarbonyl systems, electrochemical studies could provide quantitative data on the stability of different oxidation states and could probe the mechanism of reactions such as protonation/deprotonation or ligand substitution. However, the inherent instability of H₂Fe(CO)₄ and even its more stable monoanion, [HFe(CO)₄]⁻, under typical electrochemical conditions has precluded detailed studies. While the electrochemistry of various other iron carbonyl derivatives has been investigated, there is a notable absence of published cyclic voltammetry data for the H₂Fe(CO)₄/[HFe(CO)₄]⁻ system. Such studies, if feasible under specialized low-temperature conditions, would be critical for understanding the electron transfer processes central to the catalytic cycles in which these species are proposed to participate.

Mechanistic Investigations of Dihydridoiron Tetracarbonyl Reactivity

Ligand Substitution Pathways: Associative, Dissociative, and Interchange Mechanisms

Ligand substitution in the 18-electron complex H₂Fe(CO)₄ is a critical aspect of its chemistry, enabling the synthesis of various derivatives. The mechanism of these reactions can be categorized into three primary pathways: dissociative (D), associative (A), and interchange (I). libretexts.orglibretexts.org

For an 18-electron complex like H₂Fe(CO)₄, an associative pathway is generally disfavored as it would require the formation of a high-energy, 20-electron intermediate. libretexts.org Consequently, substitution reactions typically proceed through either a dissociative or an interchange mechanism.

The dissociative (D) mechanism involves an initial, rate-limiting step where a ligand (typically a CO molecule) detaches from the metal center, forming a coordinatively unsaturated 16-electron intermediate. This intermediate then rapidly coordinates with the incoming ligand to form the final product. libretexts.orglibretexts.org

In contrast, the associative (A) mechanism begins with the incoming ligand attacking the metal center to form a higher-coordination intermediate, which subsequently loses one of the original ligands. ionicviper.org The interchange (I) mechanism is a concerted process where the incoming ligand enters the coordination sphere as the departing ligand is leaving, without the formation of a distinct intermediate. libretexts.org This can be further classified as dissociative interchange (Id) or associative interchange (Ia), depending on whether bond breaking or bond making is more significant in the transition state. libretexts.org

Experimental studies on H₂Fe(CO)₄, such as its rapid reaction with phosphine (B1218219) ligands (e.g., PPh₃), suggest a mechanism that proceeds through a transient, 16-electron intermediate. wikipedia.orgwikiwand.com This strongly supports a predominantly dissociative or dissociative interchange (Id) pathway for ligand substitution.

Table 1: Comparison of Ligand Substitution Mechanisms

| Mechanism Type | Key Feature | Intermediate | Rate Dependence on Incoming Ligand | Relevance to H₂Fe(CO)₄ |

|---|---|---|---|---|

| Dissociative (D) | Initial loss of a ligand | Coordination number decreases (e.g., 16e⁻ species) | Low to negligible | Highly relevant; supported by evidence of 16e⁻ intermediates. |

| Associative (A) | Initial addition of a ligand | Coordination number increases (e.g., 20e⁻ species) | High | Unlikely due to the stability of the 18-electron configuration. |

| Interchange (I) | Concerted process | No distinct intermediate, only a transition state | Varies (Id vs. Ia) | The Id pathway is a probable mechanism. |

Proton Transfer and Hydride Transfer Mechanisms in Acid-Base Chemistry

The presence of hydride ligands imparts significant acid-base properties to H₂Fe(CO)₄, allowing it to participate in both proton (H⁺) and hydride (H⁻) transfer reactions.

Acidity and Basicity Studies in Non-Aqueous Media

H₂Fe(CO)₄ is a diprotic acid, capable of losing two protons sequentially. Its acidity has been quantified in various media, with reported pKₐ values of pKₐ₁ = 6.8 and pKₐ₂ = 15. wikipedia.orgwikiwand.com The resulting monoanion, [HFe(CO)₄]⁻, is considerably more stable than the neutral dihydride and features prominently in its chemistry. alchetron.com

The acidity of transition metal carbonyl hydrides follows predictable periodic trends. Acidity generally decreases down a group and increases from left to right across a period. uwindsor.ca As shown in the table below, H₂Fe(CO)₄ is a significantly stronger acid than its heavier congeners H₂Ru(CO)₄ and H₂Os(CO)₄, and also stronger than HMn(CO)₅. uwindsor.ca

Table 2: Acidity of Selected Metal Carbonyl Hydrides in Acetonitrile

| Compound | Formula | pKₐ in CH₃CN |

|---|---|---|

| Manganese Pentacarbonyl Hydride | HMn(CO)₅ | 15.1 |

| Iron Tetracarbonyl Dihydride | H₂Fe(CO)₄ | 11.4 (pKₐ₁) |

| Ruthenium Tetracarbonyl Dihydride | H₂Ru(CO)₄ | 18.7 (pKₐ₁) |

| Osmium Tetracarbonyl Dihydride | H₂Os(CO)₄ | 20.8 (pKₐ₁) |

| Cobalt Tetracarbonyl Hydride | HCo(CO)₄ | 8.3 |

Data sourced from Jordan, R. F., & Norton, J. R. (1982). J. Am. Chem. Soc., 104(5), 1255–1263.

Reaction Kinetics of Proton Exchange

The kinetics of proton transfer involving the H₂Fe(CO)₄/[HFe(CO)₄]⁻ system are central to its catalytic activity, most notably in the iron-catalyzed water-gas shift reaction (WGSR). wikipedia.orgalchetron.com In the homogeneous WGSR, the catalytic cycle relies on the interconversion between the dihydride and its conjugate base. The slow step in this process has been identified as the proton transfer from water to the iron hydride anion, [HFe(CO)₄]⁻, to regenerate the active H₂Fe(CO)₄ species. wikipedia.orgalchetron.com

Reaction: [HFe(CO)₄]⁻ + H₂O ⇌ H₂Fe(CO)₄ + OH⁻

Oxidative Addition Reactions: Activation of Small Molecules (e.g., H₂, Silanes, C-H Bonds)

Oxidative addition is a fundamental reaction in which the metal center's oxidation state and coordination number increase. wikipedia.orgumb.edu For H₂Fe(CO)₄, the reverse reaction, reductive elimination, is common, but the principles of oxidative addition are key to understanding its formation and its ability to activate strong chemical bonds. The oxidative addition of non-polar molecules like H₂, silanes (containing Si-H bonds), and hydrocarbons (containing C-H bonds) to an unsaturated metal center typically proceeds through a concerted, three-center mechanism. wikipedia.orgumb.edu This pathway involves the initial formation of a σ-complex, where the intact bond of the small molecule coordinates to the metal before cleavage occurs. umb.edulibretexts.org

The formation of H₂Fe(CO)₄ itself can be viewed as the oxidative addition of dihydrogen to an Fe(CO)₄ fragment. acs.org

Reaction: Fe(CO)₄ + H₂ → H₂Fe(CO)₄

Similarly, the activation of Si-H and C-H bonds by related iron complexes is well-documented and is believed to proceed through analogous oxidative addition pathways, often requiring a vacant coordination site on the metal. nih.govwikipedia.orgresearchgate.net

Elucidation of Reaction Intermediates via Spectroscopic Trapping

Identifying the transient species formed during a reaction is crucial for confirming a proposed mechanism. In oxidative addition reactions, σ-complexes are key intermediates that lie on the reaction coordinate between the reactants and the final dihydride or alkyl-hydride product. umb.edurutgers.edu These intermediates are often highly unstable, necessitating specialized techniques for their detection.

Low-temperature spectroscopic methods are invaluable for trapping and characterizing such fleeting species. Techniques like matrix isolation coupled with infrared (IR) spectroscopy, as well as low-temperature nuclear magnetic resonance (NMR), can provide direct evidence for the existence of intermediates like [Fe(CO)₄(σ-H₂)]. acs.org Advanced methods such as time-resolved spectroscopy can monitor the formation and decay of intermediates on very short timescales, providing kinetic data to complement the structural information. rsc.org

Kinetic Isotope Effects in Oxidative Addition Processes

Kinetic isotope effects (KIEs), determined by comparing the reaction rates of isotopically labeled reactants (e.g., H₂ vs. D₂ or C-H vs. C-D), are a powerful tool for probing transition state structures. berkeley.edu In the context of oxidative addition, a normal KIE (kH/kD > 1) is typically expected for the cleavage of an H-H or C-H bond, as the heavier isotope (D) forms a stronger bond that is more difficult to break. rutgers.edu The magnitude of the KIE provides insight into the degree of bond breaking in the rate-determining transition state.

Conversely, an inverse KIE (kH/kD < 1) can sometimes be observed. This often arises from an equilibrium isotope effect, where the formation of a σ-complex intermediate involving the heavier isotope is thermodynamically favored prior to the rate-determining step. rutgers.eduberkeley.edu The observation of an inverse KIE can therefore serve as strong evidence for the presence of such a pre-equilibrium.

Table 3: Hypothetical Kinetic Isotope Effects in the Oxidative Addition of H₂/D₂

| Reaction Step | Description | Expected kH/kD Value | Mechanistic Implication |

|---|---|---|---|

| σ-Complex Formation (Equilibrium) | [M] + H₂ ⇌ M | < 1 (Inverse) | The D-containing σ-complex is more stable due to lower zero-point energy. |

| H-H Bond Cleavage | M → H-[M]-H | > 1 (Normal) | The H-H bond is weaker and breaks faster than the D-D bond. |

| Overall Reaction | [M] + H₂ → H-[M]-H | Varies | The observed KIE depends on which step is rate-determining. |

Reductive Elimination Processes: Formation of Molecular Hydrogen and Organic Products

Reductive elimination is a fundamental step in many catalytic cycles where the metal center's oxidation state decreases as a new covalent bond forms between two ligands. wikipedia.org For dihydridoiron tetracarbonyl, the most prominent reductive elimination pathway is the formation of molecular hydrogen (H₂).

The elimination of H₂ from H₂Fe(CO)₄ is the microscopic reverse of the oxidative addition of H₂ to the Fe(CO)₄ fragment. The process is believed to occur via a concerted, three-centered transition state. For this to happen, the two hydride ligands must be situated cis to one another, which is the ground-state geometry of H₂Fe(CO)₄. wikipedia.org This geometric arrangement facilitates the overlap of orbitals necessary for the formation of the H-H bond as the Fe-H bonds are broken.

This reaction is often the final step in catalytic cycles where H₂Fe(CO)₄ acts as a reducing agent. The thermodynamics of this process are highly dependent on the reaction conditions, but the elimination is generally favored by an increase in entropy.

Beyond the formation of H₂, iron tetracarbonyl dihydride is a key player in catalytic processes that form organic products through reductive elimination. A prime example is the final step of hydroformylation, where an aldehyde is produced. libretexts.orgwikipedia.org In an iron-catalyzed cycle, an acyl hydride intermediate, HFe(CO)₃(COR), would undergo reductive elimination to release the aldehyde product.

The mechanistic steps are as follows:

An intermediate iron acyl hydride complex is formed.

The hydride and the acyl group, which are cis to each other, interact.

A concerted reductive elimination occurs, forming a C-H bond and releasing the aldehyde.

The resulting coordinatively unsaturated iron tricarbonyl fragment can then re-enter the catalytic cycle.

| Reactant | Product(s) | Type of Bond Formed | Significance |

|---|---|---|---|

| H₂Fe(CO)₄ | H₂ + Fe(CO)₄ | H-H | Regeneration of catalyst, final step in hydrogenation reactions. |

| HFe(CO)₃(COR) | RCHO + Fe(CO)₃ | C-H | Product-forming step in hydroformylation. libretexts.orgwikipedia.org |

Carbonyl Insertion and Decarbonylation Reactions in Catalytic Cycles

Carbonyl insertion, also known as migratory insertion, is a critical step in catalytic cycles like hydroformylation, where a carbon monoxide molecule is incorporated into an organic substrate. mt.comlibretexts.org While cobalt and rhodium complexes are more commonly associated with industrial hydroformylation, iron carbonyl hydrides like H₂Fe(CO)₄ are also known to catalyze this reaction. wikipedia.org

The catalytic cycle for hydroformylation involving an iron center would include the following key steps:

Olefin Coordination: An alkene substrate coordinates to the iron center of a coordinatively unsaturated species, such as H₂Fe(CO)₃, formed by the dissociation of a CO ligand from H₂Fe(CO)₄.

Hydride Migration (Insertion): The hydride ligand migrates from the iron center to one of the carbons of the coordinated alkene, forming an iron-alkyl intermediate.

CO Insertion: A carbonyl ligand on the iron center undergoes migratory insertion into the iron-alkyl bond, forming an acyl complex. This step is crucial as it incorporates the CO into the organic framework. libretexts.org

Hydrogenolysis and Reductive Elimination: The acyl intermediate reacts with H₂ to regenerate a hydride species and subsequently releases the aldehyde product via reductive elimination, as discussed in the previous section.

Decarbonylation is the reverse process of carbonyl insertion and can be a competing or desired reaction pathway. nih.gov In the context of catalytic cycles, it can lead to the formation of alkanes from aldehydes or be an undesirable side reaction that deactivates the catalyst or leads to byproducts. For instance, an iron acyl species could eliminate CO to form an iron alkyl species, which could then be protonated to yield an alkane.

| Process | Description | Example Intermediate Transformation | Role in Catalysis |

|---|---|---|---|

| Carbonyl Insertion | Migration of an alkyl or hydride group to a coordinated CO ligand. | R-Fe(CO)₄ → (RCO)-Fe(CO)₃ | Key step in carbonylation reactions like hydroformylation. mt.com |

| Decarbonylation | Elimination of a CO ligand from an acyl complex. | (RCO)-Fe(CO)₃ → R-Fe(CO)₃ + CO | Can be a desired step in certain syntheses or an unwanted side reaction. nih.gov |

Catalytic Roles and Mechanistic Implications of Dihydridoiron Tetracarbonyl in Organic Transformations

Homogeneous Hydrogenation Catalysis: Substrate Scope and Stereochemical Control

Iron-based catalysts are gaining attention for hydrogenation reactions due to iron's abundance and low cost. nih.govresearchgate.net Iron dihydride complexes, in particular, are crucial intermediates in catalytic reactions that utilize reducing agents like molecular hydrogen (H2). researchgate.net While iron nanoparticles have been explored for the hydrogenation of unsaturated carbon-carbon bonds, homogeneous systems involving iron carbonyls also demonstrate catalytic activity. nih.gov

The hydrogenation of unsaturated hydrocarbons is a fundamental process in both industry and academia. youtube.comd-nb.info In homogeneous catalysis involving metal hydrides, the mechanism typically involves the coordination of the unsaturated substrate (olefin or alkyne) to the metal center, followed by the insertion of the C=C or C≡C bond into a metal-hydride bond.

For iron carbonyl catalysts, studies on the hydrogenation of olefins like cyclohexene and 1-hexene using precursors such as Fe(CO)5 and Fe2(CO)9 have shown the formation of intermediate species like [Fe(CO)4(olefin)] and [HFe(CO)3(π-allyl)]. researchgate.net The general mechanism for hydrogenation using a catalyst like H2Fe(CO)4 is believed to proceed through the following key steps:

Ligand Dissociation: A CO ligand dissociates from the iron center to create a vacant coordination site.

Olefin/Alkyne Coordination: The unsaturated substrate coordinates to the iron center.

Hydride Migration: One hydride ligand migrates from the iron to one of the carbon atoms of the double or triple bond, forming an alkyl- or vinyl-iron intermediate.

Reductive Elimination: The second hydride ligand combines with the organic fragment, releasing the saturated alkane and regenerating the catalyst.

In the case of alkynes, the hydrogenation can proceed stepwise, first to the corresponding alkene and then to the alkane. Controlling the selectivity to obtain the alkene is a significant challenge in catalysis. nih.govd-nb.info

Iron tetracarbonyl dihydride and its derivatives often act as precatalysts, transforming under reaction conditions into the catalytically active species. For instance, in the presence of phosphine (B1218219) ligands, H2Fe(CO)4 can form species like H2Fe(CO)3(PR3), which may exhibit different reactivity and selectivity. wikipedia.org The catalytic activity of iron-based systems in hydrogenation is highly dependent on the ligand environment and the reaction conditions.

The selective hydrogenation of carbon monoxide (CO) has also been explored. Computational studies on an Fe3S4 surface, a material with structural similarities to iron-sulfur clusters in enzymes, show high selectivity towards the formation of methanol, proceeding through a hydroxycarbene Fischer-Tropsch mechanism. nih.gov While this is a heterogeneous system, it highlights the intrinsic capability of iron centers to mediate selective hydrogenation. Bimetallic Co-Fe catalysts have also been shown to be effective for CO hydrogenation to produce light paraffins, where the presence of iron can catalyze the water-gas shift reaction, increasing the local H2/CO ratio. researchgate.net

Hydroformylation Reactions: Elucidation of Regioselectivity and Chemoselectivity Mechanisms

Hydroformylation, or the oxo process, is a large-scale industrial process that converts alkenes into aldehydes using synthesis gas (a mixture of CO and H2). wikipedia.org While catalysts based on cobalt and rhodium dominate industrial applications, the development of catalysts using more earth-abundant metals like iron is an area of active research. wikipedia.orgresearchgate.net

Recent studies have demonstrated a highly efficient iron-catalyzed hydroformylation of alkenes under mild conditions (10–30 bar syngas pressure, below 100 °C). researchgate.netacs.org In this system, an iron carbonyl hydride salt, [HFe(CO)4]⁻[Ph3PNPPh3]⁺, serves as the precatalyst. researchgate.netacs.org Detailed mechanistic investigations, supported by experimental and computational studies, revealed the in-situ formation of an iron-dihydride complex, [H2Fe(CO)2(PPh3)2], as the active catalytic species. researchgate.netacs.org The reaction is proposed to follow an Fe(II)-based catalytic cycle. researchgate.net

The key steps in the iron-catalyzed hydroformylation mechanism are analogous to the well-established cobalt and rhodium systems and include:

Alkene coordination to the active iron-hydride species.

Insertion of the alkene into the Fe-H bond to form an iron-alkyl intermediate.

Coordination of a CO molecule.

Migratory insertion of CO into the iron-alkyl bond to form an iron-acyl species.

Oxidative addition of H2 followed by reductive elimination of the aldehyde product, regenerating the iron-hydride catalyst. wikipedia.org

Regioselectivity in hydroformylation refers to the preference for the formation of the linear (n) versus the branched (iso) aldehyde. ntu.ac.uk This is a critical factor, as linear aldehydes are often the more desired products for manufacturing detergents and plasticizers. wikipedia.orgacs.org In iron-catalyzed systems, the regioselectivity can be influenced by steric and electronic effects of the ligands and substrates. The use of bulky phosphine ligands can favor the formation of the linear product by sterically disfavoring the formation of the more crowded branched alkyl-iron intermediate. ntu.ac.uk

Chemoselectivity refers to the preference for the hydroformylation reaction over competing side reactions, such as hydrogenation of the alkene to an alkane. tue.nl In the reported iron-catalyzed system, hydrogenation was almost completely inhibited without the need for special additives. acs.org

| Substrate | Conversion (%) | Product(s) | Yield (%) |

|---|---|---|---|

| 1-Octene | >99 | Nonanal / 2-Methyloctanal | 96 |

| 1-Decene | >99 | Undecanal / 2-Methyl-decanal | 97 |

| Styrene | >99 | 2-Phenylpropanal / 3-Phenylpropanal | 98 |

| 4-Methylstyrene | >99 | 2-(p-tolyl)propanal / 3-(p-tolyl)propanal | 98 |

| 4-Methoxystyrene | >99 | 2-(4-methoxyphenyl)propanal / 3-(4-methoxyphenyl)propanal | 98 |

Table 1: Substrate scope for iron-catalyzed hydroformylation using [HFe(CO)4]⁻[Ph3PNPPh3]⁺ as a precatalyst. Reactions were performed under 30 bar of syngas (CO/H2 = 1/1) at 100 °C in the presence of triphenylphosphine (B44618) and acetic acid. Data sourced from researchgate.net.

Carbon Monoxide and Carbon Dioxide Activation: Processes for C1 Chemistry

The activation of small molecules like carbon monoxide (CO) and carbon dioxide (CO2) is a cornerstone of C1 chemistry, which focuses on converting single-carbon molecules into more valuable chemicals and fuels. mdpi.com Iron carbonyl hydrides are implicated in several of these catalytic processes.

The water-gas shift reaction (WGSR) is an industrially vital process that converts carbon monoxide and water into carbon dioxide and hydrogen (CO + H2O ⇌ CO2 + H2). wikipedia.org It is crucial for adjusting the H2/CO ratio in syngas for processes like ammonia and methanol synthesis. wikipedia.orgdoe.gov

While industrial WGSR often employs heterogeneous catalysts at high temperatures, homogeneous catalysis using metal carbonyls can proceed under milder conditions. rsc.orglibretexts.org In systems using iron pentacarbonyl, Fe(CO)5, as a catalyst precursor in basic solutions, the monoanion of iron tetracarbonyl dihydride, [HFe(CO)4]⁻, is a key intermediate. wikipedia.orgrsc.org

The accepted mechanism for the base-assisted, iron-carbonyl-catalyzed WGSR involves the following steps:

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) attacks a coordinated CO ligand on an iron carbonyl species (e.g., Fe(CO)5) to form a metallacarboxylate intermediate.

Decarboxylation: This intermediate eliminates CO2, generating the anionic hydride [HFe(CO)4]⁻.

Protonation: The slow, rate-determining step is the proton transfer from a water molecule to the [HFe(CO)4]⁻ anion, which releases H2 and regenerates an iron carbonyl species that can re-enter the catalytic cycle. wikipedia.org

The acidity of H2Fe(CO)4 (pKa1 = 6.8) is relevant here, as it readily forms the more stable monoanion in basic or neutral aqueous solutions. wikipedia.org

Carbonylation reactions involve the insertion of a CO molecule into an organic substrate, a fundamental step in many organic syntheses. nih.gov Hydrocarbonylation is a related process where both CO and a hydrogen atom are added across an unsaturated bond.

Iron carbonyl complexes, including in-situ generated hydride species, are known to catalyze such reactions. For example, iron catalysts have been used for the aminocarbonylation of alkynes. nih.gov Plausible mechanisms suggest the initial formation of an iron hydride carbonyl cluster, which then reacts with the alkyne. This is followed by coordination and insertion of the alkyne into the Fe-H bond. Subsequent CO insertion into the resulting Fe-C bond forms an acyl-iron intermediate, which can then react with a nucleophile (like an amine) to yield the final product. nih.gov

The activation of CO2 by iron complexes is also a field of intense research. chinesechemsoc.org The reduction of CO2 by transition metal hydrides is a potential route to formic acid and other C1 compounds. mdpi.comnih.gov The mechanism can proceed via an inner-sphere pathway, where CO2 first coordinates to the metal center, or an outer-sphere pathway, where the hydride directly attacks the carbon atom of the CO2 molecule. nih.gov For coordinatively saturated complexes, the outer-sphere mechanism is more likely. nih.gov

C-H Bond Activation and Functionalization Strategies

Iron tetracarbonyl dihydride (H₂Fe(CO)₄) and related iron hydride species are pivotal in the advancement of C-H bond activation and functionalization, a field traditionally dominated by precious metals. acs.orgresearchgate.netnih.gov The drive towards using iron is motivated by its low cost, abundance, and reduced toxicity, aligning with the principles of sustainable chemistry. nih.govbohrium.com Iron-catalyzed C-H activation can proceed through various mechanistic pathways, including σ-bond metathesis, ligand-to-ligand hydrogen transfer (LLHT), and oxidative addition to low-valent iron species. acs.org

The direct functionalization of C-H bonds is a highly efficient strategy for creating new carbon-carbon and carbon-heteroatom bonds, as it avoids the need for pre-functionalized substrates. mdpi.comtcichemicals.com Iron complexes have emerged as versatile catalysts for these transformations. mdpi.com While much of the research has focused on various iron complexes, the fundamental principles often involve iron hydride intermediates. For instance, in some iron-catalyzed C-H activation reactions, the formation of an iron hydride is a key step, occurring via oxidative addition of a C-H bond to a low-valent iron center. acs.org

Mechanistic studies, combining experimental and computational methods, have been crucial in understanding the role of iron species in these catalytic cycles. researchgate.netdigitellinc.com For example, in certain iron-catalyzed C-C coupling reactions, an Fe-O species is proposed to activate the C-H bond. nih.gov Although not directly involving H₂Fe(CO)₄, these studies highlight the diverse mechanisms through which iron catalysts can facilitate C-H activation. The development of chelation-assisted strategies, using directing groups like triazoles, has significantly expanded the scope of iron-catalyzed C-H functionalization, enabling arylations, alkylations, and other transformations. nih.govbohrium.com

Below is a table summarizing selected iron-catalyzed C-H functionalization reactions, illustrating the types of transformations possible.

| Catalyst System | Substrate | Reagent | Product | Transformation |

| Iron(III) salt / Tetra-azamacrocycle | Pyrrole | Phenylboronic acid | 2-Phenylpyrrole | C-H Arylation nih.gov |

| Iron(II) complex | Benzamide derivative | Grignard reagent | Alkylated benzamide | C-H Alkylation acs.org |

| Iron porphyrin complex | Indole | Diazoacetonitrile | Functionalized indole | C-H Carbene Insertion researchgate.net |

| Iron(0) species | Arene with directing group | Alkene | Alkenylated arene | C-H Alkenylation acs.org |

Polymerization and Oligomerization Catalysis

Iron-based catalysts have become prominent in the fields of ethylene polymerization and oligomerization, offering an economical alternative to late transition metal catalysts. researchgate.netacs.org While much of the focus has been on bis(imino)pyridine iron complexes, first reported in 1998, the underlying principles of olefin insertion and chain growth are relevant to the broader class of iron catalysts. acs.orgunam.mx These systems, when activated by cocatalysts like methylaluminoxane (MAO), exhibit high activity. acs.orgunam.mx

The structure of the ligand and the iron center's coordination environment are crucial in determining whether the catalyst produces high-density polyethylene or linear α-olefins via oligomerization. unam.mx The mechanism often involves the formation of an active iron-alkyl species, which then undergoes repeated ethylene insertion. Chain transfer reactions, such as β-hydride elimination, lead to the formation of α-olefins in oligomerization processes. Iron hydride species are key intermediates in both the initiation and chain transfer steps of these reactions.

Although direct use of H₂Fe(CO)₄ as a primary catalyst in large-scale industrial polymerization is not common, related iron hydride complexes are mechanistically significant. The ability of iron complexes to exist in different spin states can also influence the catalytic pathway, potentially leading to different products. For instance, high-spin iron catalysts may favor atom transfer radical polymerization (ATRP), while intermediate-spin complexes can promote catalytic chain transfer. cmu.edu

The table below presents data on ethylene polymerization and oligomerization using representative iron-based catalyst systems.

| Catalyst | Cocatalyst | Reaction | Product | Activity ( kg/mol ·h) | Reference |

| 2,6-bis(imino)pyridyl Fe(II) dichloride | MAO | Polymerization | Polyethylene | up to 10,000 | unam.mx |

| 2,6-bis(imino)pyridyl Fe(II) dichloride | MAO/MMAO | Oligomerization | α-Olefins | High | acs.org |

| Bis-iron derivative | MAO | Polymerization | HDPE | High | unam.mx |

| Immobilized bis(arylimine)pyridyl iron complex | MAO | Polymerization | Polyethylene | Varies | nih.gov |

Green Chemistry Perspectives: Sustainable Catalysis with Iron-Based Hydrides

The use of iron-based hydrides, including H₂Fe(CO)₄ and its derivatives, aligns strongly with the principles of green chemistry. Iron is the most abundant transition metal in the Earth's crust, making it a significantly more sustainable choice than precious metals like palladium, rhodium, and ruthenium, which are commonly used in catalysis. cmu.edursc.org The lower cost and toxicity of iron-based catalysts are major advantages for developing environmentally benign and economically viable chemical processes. acs.orgbohrium.com

A key area where iron hydrides contribute to green chemistry is in hydrogenation reactions. rsc.orgresearchgate.net These reactions are fundamental in the pharmaceutical and petrochemical industries. Developing iron-based catalysts for these transformations reduces reliance on expensive and toxic platinum group metals. rsc.org For example, polymer-supported iron nanoparticles have shown excellent performance as hydrogenation catalysts in water, an environmentally friendly solvent. rsc.org

Furthermore, iron-catalyzed dehydrogenation reactions represent a green approach to chemical synthesis and energy storage. rsc.org These reactions can produce valuable chemicals and molecular hydrogen, a clean energy carrier, from simple feedstock chemicals without the need for harsh oxidants (acceptorless dehydrogenation). rsc.org The design of specific iron complexes allows for highly selective and efficient dehydrogenation processes.

The versatility of iron catalysts also extends to the synthesis of sustainable materials. Iron catalysts are being explored for cycloaddition reactions to upgrade bioderived hydrocarbons into fuels and for the synthesis of chemically recyclable polyolefins, contributing to a more circular economy. The development of heterogeneous iron catalysts, where the catalyst is immobilized on a solid support, further enhances their green credentials by simplifying catalyst separation and recycling. nih.gov

The following table highlights some green chemistry applications of iron-based catalysts.

| Catalytic Process | Catalyst Type | Green Chemistry Aspect | Application |

| Hydrogenation | Polymer-supported Iron(0) nanoparticles | Use of abundant metal, reaction in water | Pharmaceutical and petrochemical synthesis rsc.org |

| Acceptorless Dehydrogenation | Iron pincer complexes | H₂ production, atom economy | Sustainable chemical synthesis, hydrogen storage rsc.org |

| C-H Activation | Various iron complexes | Reduced waste, atom economy | Efficient synthesis of complex molecules tcichemicals.com |

| Polymer Synthesis/Recycling | Iron complexes with redox-active ligands | Use of renewable feedstocks, chemical recyclability | Sustainable plastics and fuels |

Future Directions and Emerging Research Avenues in Dihydridoiron Tetracarbonyl Research

Development of Advanced Spectroscopic Probes for Real-Time Mechanistic Studies

A significant challenge in the study of H₂Fe(CO)₄ and its derivatives lies in the transient and often fleeting nature of their reactive intermediates. To overcome this, the development of sophisticated spectroscopic probes capable of real-time, in-situ monitoring is a paramount area of future research.

Operando Spectroscopy: This powerful technique, which involves the spectroscopic analysis of a catalyst under actual reaction conditions, is crucial for understanding the dynamic behavior of H₂Fe(CO)₄ in catalytic cycles. youtube.comrsc.org Future research will likely focus on designing specialized cells for techniques like operando infrared (IR) and Raman spectroscopy that can withstand the pressures and temperatures often required for reactions involving H₂Fe(CO)₄. researchgate.netyoutube.com These methods will allow for the direct observation of changes in the vibrational modes of the Fe-H and C-O bonds as the reaction progresses, providing invaluable data on reaction kinetics and the structure of intermediates. youtube.com

Time-Resolved Infrared (TRIR) Spectroscopy: TRIR spectroscopy is another critical tool for probing the fast reaction dynamics of organometallic compounds. nih.govchemrxiv.org By using laser pulses to initiate a reaction and then probing the sample with IR light at very short time intervals (from picoseconds to microseconds), researchers can capture the spectra of short-lived species. nih.gov Future advancements in TRIR technology, such as increased sensitivity and broader spectral ranges, will be instrumental in identifying and characterizing transient species like coordinatively unsaturated intermediates or species with bridging hydrides that are proposed in various catalytic mechanisms involving H₂Fe(CO)₄. chemrxiv.orgcmu.edu

The table below summarizes key spectroscopic techniques and their potential applications in future H₂Fe(CO)₄ research.

| Spectroscopic Technique | Potential Application in H₂Fe(CO)₄ Research | Expected Insights |

| Operando IR/Raman | Real-time monitoring of catalytic reactions, such as hydroformylation or hydrogenation, where H₂Fe(CO)₄ is a proposed intermediate or catalyst model. youtube.comresearchgate.net | Identification of active catalytic species, catalyst deactivation pathways, and the influence of reaction parameters (pressure, temperature, substrate concentration) on the catalytic cycle. |

| Time-Resolved IR (TRIR) | Studying the photochemically or electrochemically initiated reactions of H₂Fe(CO)₄ and its derivatives to understand ligand substitution and dissociation mechanisms. nih.gov | Direct observation of short-lived intermediates, determination of their lifetimes, and elucidation of the elementary steps in reaction mechanisms. |

| Advanced NMR Techniques | Utilization of techniques like parahydrogen-induced polarization (PHIP) to enhance the NMR signals of hydride species in reactions involving H₂. | Unambiguous identification of hydride-containing intermediates and products, and insights into the mechanism of H₂ activation. |

| X-ray Absorption Spectroscopy (XAS) | Probing the local electronic and geometric structure of the iron center in H₂Fe(CO)₄ and its derivatives under various conditions. youtube.com | Determination of oxidation states, coordination numbers, and bond distances, providing a more complete picture of the catalyst structure during a reaction. |

Integration of Machine Learning and AI in Predicting Reactivity and Designing Novel Catalysts

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of catalysis, and research on H₂Fe(CO)₄ and related iron-based catalysts is no exception. joaiar.orgmagnusgroup.org These computational tools can process vast amounts of data to identify complex structure-activity relationships that are not immediately obvious to human researchers. the-innovation.orgrsc.org

Predicting Catalytic Performance: Machine learning models can be trained on existing experimental and computational data to predict the catalytic activity of new, hypothetical iron carbonyl hydride complexes. mdpi.comresearchgate.netresearchgate.net By inputting various molecular descriptors (e.g., electronic properties, steric parameters of ligands), these models can forecast outcomes such as reaction rates and selectivity. magnusgroup.orgrsc.org This predictive capability will significantly accelerate the discovery of more efficient catalysts by allowing researchers to prioritize the synthesis of the most promising candidates. the-innovation.org

The following table outlines potential applications of AI and ML in H₂Fe(CO)₄ research.

| AI/ML Application Area | Specific Task | Potential Impact |

| Reactivity Prediction | Developing quantitative structure-activity relationship (QSAR) models for reactions catalyzed by H₂Fe(CO)₄ analogues. researchgate.net | Rapid screening of virtual libraries of potential catalysts to identify candidates with high predicted activity and selectivity. rsc.org |

| Catalyst Design | Using generative adversarial networks (GANs) or other generative models to propose novel ligand structures for iron-based catalysts. oaepublish.com | Discovery of unconventional catalyst designs that may lead to breakthroughs in performance and stability. |

| Mechanistic Elucidation | Analyzing large datasets from high-throughput experiments or computational simulations to identify key descriptors that correlate with specific reaction pathways. | Gaining deeper insights into the factors that govern reaction mechanisms and selectivity, leading to more rational catalyst design. |

| Spectroscopic Data Analysis | Employing machine learning algorithms to deconvolve complex spectroscopic data from operando and time-resolved experiments. | More accurate and efficient identification of transient species and their concentrations from complex spectral mixtures. |

Exploration of H₂Fe(CO)₄ in Sustainable Energy Applications: Theoretical and Mechanistic Roles

Iron, being earth-abundant and non-toxic, is an attractive metal for developing sustainable catalytic processes. H₂Fe(CO)₄, as a fundamental iron hydride, serves as an important model for understanding more complex iron-based catalysts for sustainable energy applications. oaepublish.com

Hydrogen Storage and Production: The reversible binding of hydrogen is a key feature of H₂Fe(CO)₄ chemistry. Future theoretical and mechanistic studies will likely explore the potential of related iron carbonyl complexes for hydrogen storage applications. mit.eduqub.ac.uk Computational studies can be used to design materials with optimal thermodynamics for hydrogen uptake and release. berkeley.edunih.gov Furthermore, the role of H₂Fe(CO)₄ as a potential intermediate in catalytic cycles for hydrogen production from sources like water or biomass will continue to be an active area of investigation. mdpi.com

CO₂ Reduction: The reduction of carbon dioxide to value-added chemicals is a critical goal in sustainable chemistry. Iron carbonyl complexes have shown promise as catalysts for this transformation. Future research will focus on elucidating the mechanistic role of hydride species, modeled after H₂Fe(CO)₄, in the key steps of CO₂ activation and reduction. Theoretical studies will be crucial in mapping out the reaction pathways and identifying the most energy-efficient routes.

The table below highlights the potential roles of H₂Fe(CO)₄ in sustainable energy research.

| Sustainable Energy Application | Theoretical and Mechanistic Role of H₂Fe(CO)₄ | Research Focus |

| Hydrogen Economy | Serves as a fundamental model for understanding the elementary steps of H₂ activation and release in more complex iron-based hydrogen storage materials and production catalysts. researchgate.net | Designing novel iron-based materials with tailored hydride formation enthalpies for reversible hydrogen storage under practical conditions. mit.eduberkeley.edu Elucidating the mechanisms of electro- and photocatalytic hydrogen evolution where iron carbonyl hydrides are intermediates. mdpi.com |

| Carbon Capture and Utilization | Acts as a model for understanding the role of metal hydrides in the reduction of CO₂ to products like formic acid, methanol, or hydrocarbons. | Computational screening of iron-based catalysts for CO₂ hydrogenation. rsc.org Mechanistic studies to understand the insertion of CO₂ into Fe-H bonds and subsequent transformation steps. |

| Biomass Conversion | Provides insights into the potential of iron-based catalysts for the hydrogenation and deoxygenation of biomass-derived molecules. | Developing robust and selective iron catalysts for the upgrading of bio-oils and other platform chemicals. |

Bio-inspired Catalysis and Synthetic Models for Enzyme Active Sites

Nature provides exquisite examples of efficient catalysis, often relying on earth-abundant metals like iron. A particularly exciting frontier in H₂Fe(CO)₄ research is its use as a building block and conceptual model for mimicking the active sites of metalloenzymes, most notably [FeFe]-hydrogenases. nih.govnih.gov

[FeFe]-Hydrogenase Mimics: The active site of [FeFe]-hydrogenases, which are highly efficient catalysts for hydrogen production and oxidation, features a diiron center with CO and cyanide ligands. researchgate.netacs.org H₂Fe(CO)₄ and its derivatives serve as simple, yet informative, models for understanding the fundamental principles of proton reduction and H₂ oxidation at such iron centers. nih.govresearchgate.net Future research will involve the synthesis of more sophisticated mimics that incorporate key structural features of the enzyme's active site, such as bridging dithiolates, and studying their reactivity towards protons and H₂. mdpi.comresearchgate.net The insights gained from these model systems can guide the development of synthetic catalysts for hydrogen production that approach the efficiency of the natural enzymes. researchgate.net

Synthetic Biology Approaches: An emerging strategy involves the incorporation of synthetic iron carbonyl moieties into protein scaffolds. nih.govresearchgate.net This "artificial metalloenzyme" approach aims to combine the reactivity of a synthetic catalyst with the substrate selectivity and controlled environment provided by a protein. Future work could explore the possibility of incorporating H₂Fe(CO)₄-like structures into designed proteins to create novel catalysts for specific reactions.

The table below details the connections between H₂Fe(CO)₄ research and bio-inspired catalysis.

| Bio-inspired System | Connection to H₂Fe(CO)₄ Research | Future Research Directions |

| [FeFe]-Hydrogenase Models | H₂Fe(CO)₄ represents a fundamental mononuclear iron carbonyl hydride, providing insights into the reactivity of the individual iron centers within the dinuclear active site of the enzyme. nih.govacs.org | Synthesis and characterization of dinuclear iron carbonyl hydride complexes that more closely mimic the structure and function of the [FeFe]-hydrogenase active site. mdpi.comresearchgate.net Investigating the mechanism of proton reduction and H₂ oxidation by these synthetic models. illinois.edu |

| Artificial Metalloenzymes | The principles of iron-hydride reactivity learned from H₂Fe(CO)₄ can inform the design of synthetic cofactors to be incorporated into protein hosts. nih.govresearchgate.net | Designing and synthesizing peptide or protein scaffolds that can bind and stabilize iron carbonyl hydride species. nih.gov Exploring the catalytic activity of these artificial metalloenzymes in aqueous environments. |

| Nitrogenase Models | While more complex, the principles of multi-electron, multi-proton transformations relevant to nitrogenase can be explored in simpler iron hydride systems. | Investigating the reactivity of H₂Fe(CO)₄ and its derivatives with small molecules like N₂ under reducing conditions to gain fundamental insights into nitrogen activation. |

Q & A

Q. What are the established synthetic routes for preparing iron tetracarbonyl dihydride (H₂Fe(CO)₄), and how do reaction conditions influence yield and purity?

- Methodological Answer : H₂Fe(CO)₄ can be synthesized via two primary routes: (i) Acidification of the [HFe(CO)₄]⁻ anion (generated by treating Fe(CO)₅ with aqueous base), which requires precise pH control to avoid over-protonation or decomposition . (ii) Salt metathesis reactions, such as reacting disodium iron tetracarbonyl with hydrochloric acid, where gas evolution (CO₂) drives the reaction to completion . Yield optimization depends on temperature (e.g., maintaining sub-–20°C to prevent decomposition), solvent choice (polar aprotic solvents preferred), and stoichiometric ratios .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing the structure of H₂Fe(CO)₄?

- Methodological Answer :

- Infrared (IR) spectroscopy : Identifies carbonyl stretching frequencies (νCO) between 1900–2100 cm⁻¹, critical for confirming CO ligand geometry .

- X-ray diffraction (XRD) : Resolves octahedral geometry and Fe–H bond distances, though low-temperature crystallography is required due to thermal instability .

- NMR spectroscopy : ¹H NMR at low temperatures (–40°C) detects hydride resonances (δ –5 to –15 ppm), but rapid decomposition necessitates cryogenic probes .

Q. How does the thermal instability of H₂Fe(CO)₄ impact experimental handling, and what protocols mitigate decomposition?

- Methodological Answer : H₂Fe(CO)₄ decomposes rapidly above –20°C, necessitating:

- Storage in inert atmospheres (argon/glovebox) at –80°C.

- Use of cold traps during synthesis and purification.

- Real-time monitoring via in situ IR or UV-vis spectroscopy to track degradation kinetics .

Advanced Research Questions

Q. How can isotopic labeling and mechanistic studies resolve contradictions in proposed rearrangement pathways for iron tetracarbonyl complexes?

- Methodological Answer : Conflicting mechanisms (e.g., allyl hydrido vs. cationic pathways) can be tested via:

- Deuterium labeling : Tracking H/D exchange in hydride ligands using mass spectrometry .

- Kinetic isotope effects (KIE) : Comparing reaction rates of H₂Fe(CO)₄ vs. D₂Fe(CO)₄ to identify rate-determining steps .

- In situ spectroscopy : Time-resolved IR or Raman to capture transient intermediates during rearrangements .

Q. What role do computational methods (e.g., DFT) play in elucidating the electronic structure and reactivity of H₂Fe(CO)₄?

- Methodological Answer : Density functional theory (DFT) calculations:

- Predict optimized geometries and bond dissociation energies (BDEs) for Fe–H and Fe–CO bonds .

- Simulate reaction pathways (e.g., oxidative addition of hydrosilanes) to identify transition states and activation barriers .

- Validate experimental spectroscopic data (e.g., νCO shifts) through vibrational frequency analysis .

Q. How can researchers address challenges in detecting and quantifying hydride ligands in iron carbonyl complexes?

- Methodological Answer :

- Low-temperature NMR : Suppresses ligand fluxionality, resolving distinct hydride signals .

- Neutron diffraction : Directly locates hydride positions in the crystal lattice, though limited by sample stability .

- Reactivity probes : Trapping hydrides with electrophiles (e.g., Me₃O⁺BF₄⁻) to form isolable derivatives for analysis .

Q. What experimental strategies reconcile discrepancies in reported kinetic data for H₂Fe(CO)₄ decomposition?

- Methodological Answer : Divergent kinetic models (e.g., first- vs. second-order decay) arise from:

- Temperature gradients : Use microfluidic reactors to ensure uniform thermal control .

- Atmospheric impurities : Rigorous purification of solvents/gases to exclude O₂ and H₂O, which accelerate decomposition .

- Advanced calorimetry : Differential scanning calorimetry (DSC) quantifies exothermic decomposition pathways .

Q. How do ligand substitution reactions in H₂Fe(CO)₄ inform the design of catalytically active iron hydride complexes?

- Methodological Answer :

- Phosphine/CO exchange : Substituting CO with PR₃ ligands alters hydride acidity and catalytic activity (e.g., in hydrogenation). Monitor using in situ IR and cyclic voltammetry .

- Steric/electronic tuning : Bulky N-heterocyclic carbenes (NHCs) enhance stability and modify redox potentials, enabling tailored reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.